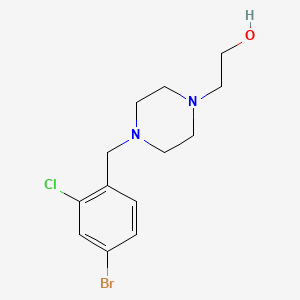
2-(4-(4-Bromo-2-chlorobenzyl)piperazin-1-yl)ethanol
Descripción general
Descripción
“2-(4-(4-Bromo-2-chlorobenzyl)piperazin-1-yl)ethanol” is a chemical compound with the molecular formula C13H18BrClN2O . It has been of increasing interest for researchers in various fields.
Synthesis Analysis
The compound can be synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Another method involves a three-step protocol, which includes a reaction with amine carried out in 95% ethanol at room temperature for 24 hours .
Molecular Structure Analysis
The structure of the compound is assigned by HRMS, IR, 1H NMR, and 13C NMR experiments .
Chemical Reactions Analysis
The synthesis of this compound involves N-alkylation and a reaction with amine . More details about the chemical reactions involved in the synthesis of this compound can be found in the referenced papers .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 333.65 g/mol . More specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the current literature.
Aplicaciones Científicas De Investigación
Synthesis Techniques
One study focuses on the optimized synthesis of compounds related to 2-(4-(4-Bromo-2-chlorobenzyl)piperazin-1-yl)ethanol, demonstrating the importance of reaction conditions such as raw material ratios, reaction time, and temperature. This highlights the compound's relevance in synthetic chemistry and the importance of precise conditions for achieving high yields (Wang Jin-peng, 2013).
Antifungal and Antimicrobial Activities
Several studies investigate the antimicrobial and antifungal properties of derivatives of piperazine, which include compounds structurally similar to 2-(4-(4-Bromo-2-chlorobenzyl)piperazin-1-yl)ethanol. For instance, research on benzimidazole, benzotriazole, and aminothiazole derivatives indicates their potential in developing new antifungal drugs with novel mechanisms of action, offering insights into the therapeutic applications of these compounds (S. Khabnadideh et al., 2012).
Structural Studies
A detailed study on organic crystal engineering explores the hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)], using 1,4-piperazine-2,5-diones. This research sheds light on the structural properties and association behaviors of such compounds in solution and solid states, relevant to material science and pharmaceutical formulation (Robin A Weatherhead-Kloster et al., 2005).
Learning and Memory Facilitation
Another area of research focuses on the effects of certain piperazine derivatives on learning and memory facilitation in mice. This study provides evidence of the neurological impact of these compounds, indicating their potential utility in treating cognitive disorders (Li Ming-zhu, 2012).
Chemical Reactions and Mechanisms
Investigations into the kinetics and mechanisms of reactions involving alicyclic amines and thionocarbonates provide foundational knowledge on the chemical behavior of piperazine derivatives. Understanding these reactions is crucial for the development of new synthetic methodologies and the production of novel compounds (E. Castro et al., 2001).
Propiedades
IUPAC Name |
2-[4-[(4-bromo-2-chlorophenyl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrClN2O/c14-12-2-1-11(13(15)9-12)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULMGZKMLTXYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-Bromo-2-chlorobenzyl)piperazin-1-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



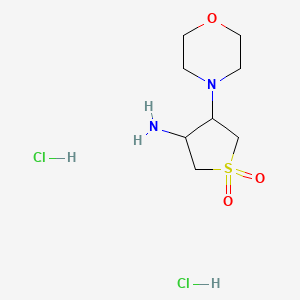
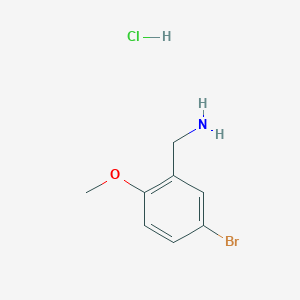
![N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide](/img/structure/B1520394.png)
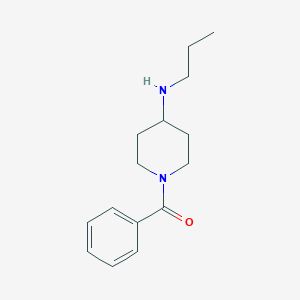
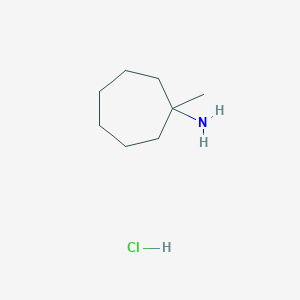
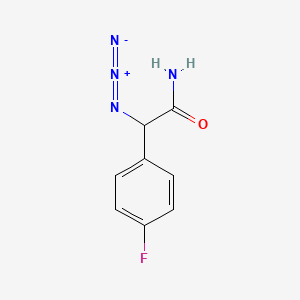
![(3-aminopropyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B1520400.png)
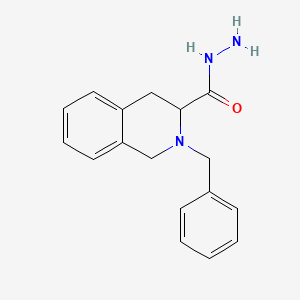
![4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline](/img/structure/B1520402.png)
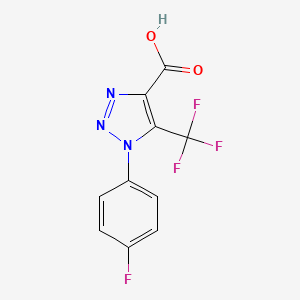
![4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1520406.png)
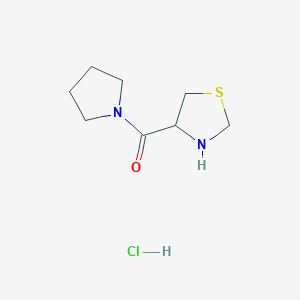
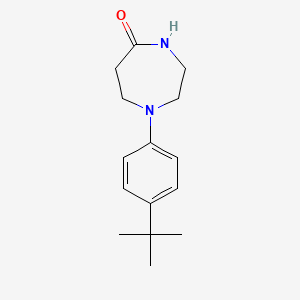
![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1520410.png)